molecular formula C7H12ClN3 B1404840 3-(Pyrazin-2-yl)propan-1-amine hydrochloride CAS No. 1423031-81-5

3-(Pyrazin-2-yl)propan-1-amine hydrochloride

Cat. No. B1404840
M. Wt: 173.64 g/mol
InChI Key: QHXHJSMEOOCWKN-UHFFFAOYSA-N
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Description

“3-(Pyrazin-2-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423031-81-5 . It has a molecular weight of 173.65 .


Molecular Structure Analysis

The IUPAC name for this compound is “3-(pyrazin-2-yl)propan-1-amine hydrochloride” and its InChI code is "1S/C7H11N3.ClH/c8-3-1-2-7-6-9-4-5-10-7;/h4-6H,1-3,8H2;1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.65 . More specific physical and chemical properties are not available in the searched data.

Scientific Research Applications

  • Pharmaceutical Research

    • Pyrazoline, a derivative of pyrazine, is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .
    • The methods of application or experimental procedures involve various synthesis strategies, and the focus is always on new greener and more economical ways for their synthesis .
    • The outcomes obtained from these applications are the development of various pharmacological agents that have wide-ranging uses .
  • Anti-tubercular Agents

    • A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • The methods of application involved the design and synthesis of these derivatives .
    • The outcomes obtained were that five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

properties

IUPAC Name

3-pyrazin-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-3-1-2-7-6-9-4-5-10-7;/h4-6H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXHJSMEOOCWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrazin-2-yl)propan-1-amine hydrochloride

CAS RN

1423031-81-5
Record name 3-(pyrazin-2-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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